3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCZMXIAXESKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=NC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common approach is to start with a suitable pyrrolidine precursor and introduce the ethyl and fluoropyridinyl groups through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluoropyridinyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the fluoropyridinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-(5-chloropyridin-2-yl)pyrrolidin-3-ol
- 3-Ethyl-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
- 3-Ethyl-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol
Uniqueness
The uniqueness of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol lies in the presence of the fluoropyridinyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol (CAS Number: 2091542-70-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and related research findings.
Structural Overview
The molecular formula of this compound is C12H14FN3O, with a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine ring substituted with an ethyl group and a 5-fluoropyridine moiety, along with a hydroxyl group that enhances its reactivity and potential biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds, which may influence the compound's binding affinity to various receptors and enzymes. This interaction is crucial for modulating biological pathways and could lead to therapeutic effects .
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Activity : The presence of the fluorinated pyridine may enhance antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves constructing the pyrrolidine ring followed by the introduction of substituents. Common synthetic routes include:
- Nucleophilic Substitution : Introduction of the ethyl and fluoropyridinyl groups through nucleophilic substitution reactions.
- Oxidation Reactions : The hydroxyl group can be introduced via oxidation methods, enhancing the compound's reactivity.
These methods highlight the versatility in synthesizing this compound and its derivatives, which may exhibit varied biological properties .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of similar compounds and their derivatives. For instance, derivatives containing 1,2,4-oxadiazole rings have shown promising anticancer activity with IC50 values indicating significant potency against various cancer cell lines . This suggests that modifications to the structure of this compound could yield compounds with enhanced efficacy.
Table 2: Comparative IC50 Values from Related Studies
| Compound Name | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| Compound A (similar structure) | 12.8 | HeLa (cervical carcinoma) |
| Compound B (oxadiazole derivative) | 9.27 | OVXF899 (ovarian cancer) |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol, and what challenges arise in stereochemical control?
- Methodology :
-
Route 1 : Nucleophilic substitution using 5-fluoropyridin-2-amine as a precursor, followed by alkylation with ethyl groups and cyclization to form the pyrrolidin-3-ol core.
-
Route 2 : Transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the fluoropyridyl group post-cyclization .
- Challenges :
-
Stereochemical control at the hydroxyl-bearing carbon (C3) requires chiral auxiliaries or asymmetric catalysis.
-
Competing side reactions (e.g., over-alkylation) necessitate optimized temperature and solvent polarity .
Key Reaction Parameters Route 1 Route 2 Catalyst None Pd(PPh₃)₄ Yield (%) 45–55 60–75 Purity (HPLC) ≥95% ≥98%
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Methods :
- NMR : Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and fluoropyridyl protons (δ 8.1–8.3 ppm, doublet) .
- X-ray Crystallography : Resolve stereochemistry at C3; compare with enantiomeric analogs (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) .
- HRMS : Validate molecular weight (C₁₁H₁₅FN₂O; calc. 210.11 g/mol).
Advanced Research Questions
Q. How can enantiomeric separation be achieved for this compound, and what are the implications for biological activity?
- Separation Techniques :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times differ by 2–3 minutes for enantiomers .
- Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer .
- Biological Implications :
- Enantiomers may exhibit divergent binding affinities to targets (e.g., GPCRs or kinases). For example, (S)-enantiomers of similar pyrrolidinols show 10-fold higher activity in receptor assays .
Q. What experimental strategies address contradictory solubility data in polar vs. nonpolar solvents?
- Approach :
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 20:80) to enhance aqueous solubility while retaining stability.
- Salt Formation : React with HCl to generate a hydrochloride salt, improving solubility in polar solvents (e.g., PBS buffer) .
- Data Reconciliation :
- Conflicting literature reports often stem from pH-dependent solubility; conduct pH-solubility profiling (pH 2–9) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
- Methodology :
- Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects.
- Fluorine Scanning : Introduce additional fluorine atoms on the pyridine ring to enhance metabolic stability .
- Assays :
- Kinase inhibition profiles (e.g., IC₅₀ values against JAK2 or EGFR) using fluorescence polarization assays .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported metabolic stability across cell lines?
- Root Cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
